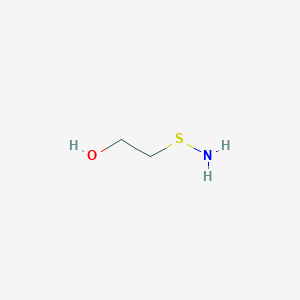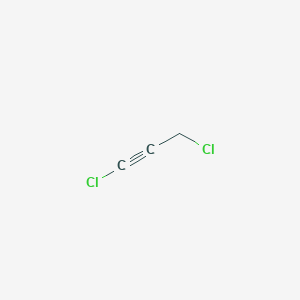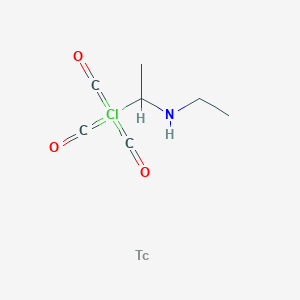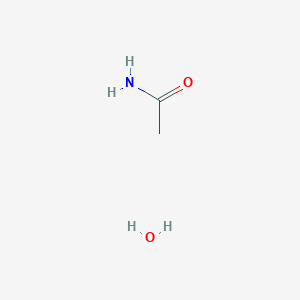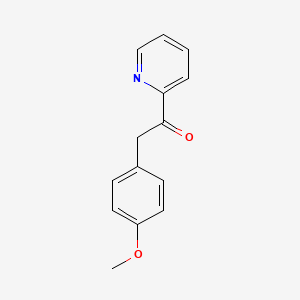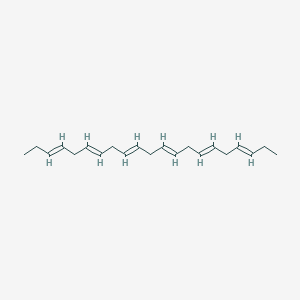
3,6,9,12,15,18-Heneicosahexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Heneicosahexaene is a polyunsaturated hydrocarbon with the molecular formula C21H32. It is characterized by its six double bonds located at positions 3, 6, 9, 12, 15, and 18. This compound is found in marine planktonic plants and animals and is believed to be derived from docosahexaenoic acid .
Preparation Methods
3,6,9,12,15,18-Heneicosahexaene can be isolated from marine planktonic algae and animals. Its structure is established using ultraviolet, infrared, and mass spectrometry in combination with chemical techniques . The compound is likely derived from the corresponding docosahexaenoic acid through decarboxylation
Chemical Reactions Analysis
3,6,9,12,15,18-Heneicosahexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation can occur at the double bonds, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6,9,12,15,18-Heneicosahexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated hydrocarbons.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Heneicosahexaene involves its interaction with biological membranes and lipids. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Its molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
3,6,9,12,15,18-Heneicosahexaene is similar to other polyunsaturated hydrocarbons, such as:
3,6,9,12,15,19,22,25,28-Hentriacontanonaene: A very long chain polyunsaturated hydrocarbon found in marine bacteria.
Docosahexaenoic acid (DHA): A precursor to this compound, commonly found in marine organisms.
The uniqueness of this compound lies in its specific structure and stability within marine organisms, making it a valuable compound for studying marine biology and chemistry .
Properties
CAS No. |
127702-72-1 |
|---|---|
Molecular Formula |
C21H32 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(3E,6E,9E,12E,15E,18E)-henicosa-3,6,9,12,15,18-hexaene |
InChI |
InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI Key |
AMGFAFLDDFGVIQ-NWUVBWGCSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

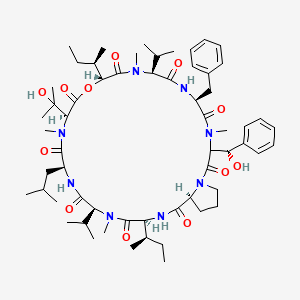
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
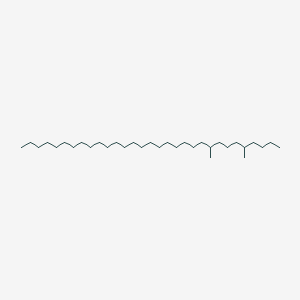
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
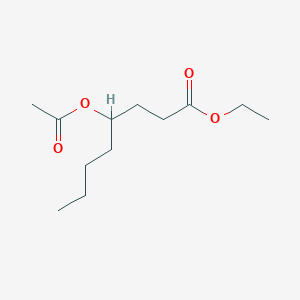
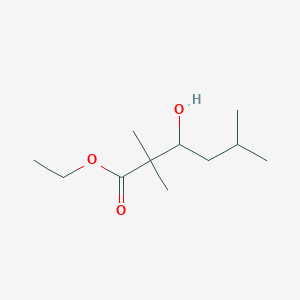
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
